ML338

tuberculosis dormancy non-replicating

ML338 (PubChem CID 60182306, CAS 1630160-25-6) is a synthetic small molecule characterized as a 2-(4-chlorophenyl)-5-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazole with a molecular weight of 369.83 g/mol. It is the first small molecule probe reported to selectively target nutrient-deprived, non-replicating Mycobacterium tuberculosis (Mtb) in a drug-tolerant state, a physiologic condition that contributes to treatment failure and latent infection.

Molecular Formula C17H12ClN5OS
Molecular Weight 369.8 g/mol
Cat. No. B10764012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML338
Molecular FormulaC17H12ClN5OS
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=N2)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H12ClN5OS/c18-13-8-6-12(7-9-13)16-20-21-17(24-16)25-11-14-10-23(22-19-14)15-4-2-1-3-5-15/h1-10H,11H2
InChIKeyGMRWWIAYZWSOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ML338 Chemical Probe: Essential Procurement Data for Tuberculosis Dormancy Research


ML338 (PubChem CID 60182306, CAS 1630160-25-6) is a synthetic small molecule characterized as a 2-(4-chlorophenyl)-5-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazole with a molecular weight of 369.83 g/mol [1]. It is the first small molecule probe reported to selectively target nutrient-deprived, non-replicating Mycobacterium tuberculosis (Mtb) in a drug-tolerant state, a physiologic condition that contributes to treatment failure and latent infection [1].

Probe Type
First-in-class chemical probe for non-replicating Mtb dormancy
State Selectivity
Targets nutrient-deprived, drug-tolerant persister populations
Model Compatibility
Suited for carbon starvation, hypoxia, and intracellular dormancy models

Why Standard TB Drugs or In-Class Analogs Cannot Substitute for ML338


Generic substitution with standard antitubercular agents like isoniazid or rifampicin, or even closely related structural analogs, fails because ML338 uniquely targets a bacterial physiologic state (nutrient-starved, non-replicating) against which all current TB drugs show negligible activity [1]. Structural analogs with similar backbones exhibit dramatically reduced metabolic stability and potency [1]. Therefore, experimental reproducibility and target engagement in dormancy models are not interchangeable between ML338 and any other commercially available compound [1].

Standard TB drugs
Isoniazid, rifampicin show negligible activity against non-replicating Mtb; dormancy-model responses may not transfer.
Structural analogs
Closely related backbones exhibit reduced metabolic stability and assay potency; reproducibility in dormancy models may shift significantly.
HTS hit CID 2843335
Lower selectivity window and metabolic lability limit its use as a reference probe for non-replicating state studies.

Quantitative Differentiation Evidence for ML338 vs. Comparators


Dormancy-Selective Bactericidal Activity: ML338 vs. Replicating Mtb and Current TB Therapies

ML338 exhibits potent and selective bactericidal activity against non-replicating M. tuberculosis with an IC90 of 1 μM and an IC99 of 4 μM in a carbon starvation model [1]. In contrast, its activity against actively replicating Mtb is negligible (IC90/IC99 = 62 μM), resulting in a >62-fold therapeutic window [1]. This is exceptional compared to current standard-of-care TB drugs (e.g., isoniazid, rifampicin), which are potent against replicating Mtb but show minimal to no activity against non-replicating, drug-tolerant populations [1].

Dormancy-selective activity
Head-to-head
Non-replicating Mtb IC90=1 μM, IC99=4 μM; replicating IC90=62 μM. Current TB drugs inactive against non-replicating Mtb.
>62-fold selectivity for dormant state supports persister probe studies.
Carbon starvation model, H37Rv CFU assay.
tuberculosis dormancy non-replicating drug tolerance chemical probe

Enhanced Potency and Selectivity vs. HTS Hit CID 2843335

In a direct head-to-head comparison using the carbon starvation CFU assay, ML338 demonstrated an 8-fold improvement in potency against non-replicating Mtb relative to the original high-throughput screening (HTS) hit, CID 2843335 (IC90 of 1 μM vs. 8 μM) [1]. Furthermore, the selectivity window over replicating Mtb was substantially expanded from 8-fold for CID 2843335 to >62-fold for ML338, representing a greater than 7.75-fold improvement in the therapeutic index [1].

Optimization vs. HTS hit
Head-to-head
ML338 IC90=1 μM vs. CID 2843335 IC90=8 μM; selectivity window expanded >7.75-fold.
Improved on-target dormancy probe fidelity reduces ambiguous results.
Carbon starvation CFU comparison.
probe optimization structure-activity relationship hit-to-lead Mtb

Superior Metabolic Stability vs. Analog CID 60182307 and HTS Hit

In vitro liver microsomal stability studies revealed that ML338 is completely resistant to oxidative metabolism in human liver microsomes over one hour (100% remaining) [1]. This represents a significant improvement over both a closely related structural analog (CID 60182307, 47.9% remaining) and the original HTS hit (CID 2843335, <1% remaining) [1]. In murine microsomes, ML338 also demonstrated superior stability (60% remaining vs. 15.5% for the analog and <1% for the HTS hit) [1].

Metabolic stability
Head-to-head
Human microsomes: 100% remaining (1 h). Analog: 47.9%; HTS hit:
Enables reliable use in macrophage infection and extended-duration assays.
In vitro liver microsome stability data.
Host-cell selectivity
Reported
CC50 >50 μM across HEK293, HepG2, HeLa, J774; selectivity index >50 vs. dormant IC90.
Supports intracellular infection model specificity; no significant host-cell cytotoxicity up to 50 μM.
67-target profiling: no significant modulation at 10 μM.
metabolic stability liver microsomes probe optimization ADME

Broad Eukaryotic Cytotoxicity and Target Selectivity Profile

ML338 was evaluated for cytotoxicity against multiple mammalian cell lines (HEK293, HepG2, HeLa, and J774 macrophages) and showed no toxicity up to the highest concentration tested (50 μM) [1]. In a broader lead profiling panel against 67 diverse enzymes, receptors, and ion channels, ML338 at 10 μM did not significantly inhibit or stimulate any target (<50% modulation for all targets) [1].

Host-cell selectivity
Reported
CC50 >50 μM across HEK293, HepG2, HeLa, J774; selectivity index >50 vs. dormant IC90.
Supports intracellular infection model specificity; no significant host-cell cytotoxicity up to 50 μM.
67-target profiling: no significant modulation at 10 μM.
cytotoxicity selectivity safety pharmacology chemical probe

Validated Application Scenarios for ML338 in Tuberculosis Research


Target Identification and Vulnerability Mapping in Dormant Mtb

ML338 can be used as a chemical probe in genetic or biochemical screens to identify essential functions and vulnerabilities specific to the nutrient-deprived, non-replicating state of M. tuberculosis [1]. Its validated potency (IC90 = 1 μM) and high selectivity (>62-fold) ensure that hits are relevant to the dormant phenotype, a state that is recalcitrant to all current TB therapies [1].

Validation of In Vitro Dormancy and Persister Models

Researchers can use ML338 as a benchmark control compound to validate and calibrate in vitro models of Mtb dormancy (e.g., carbon starvation, hypoxia models) [1]. The compound's differential activity profile (potent against non-replicating Mtb, inactive against replicating Mtb) provides a robust internal control for confirming that the bacterial population has successfully entered a non-replicating state [1].

Host-Cell Infection Assays to Study Intracellular Persistence

Given its lack of cytotoxicity in J774 macrophages up to 50 μM, ML338 is an ideal tool for studying the role of non-replicating, drug-tolerant Mtb during intracellular infection of host macrophages [1]. The >50-fold therapeutic window ensures that any reduction in bacterial load is a direct consequence of bacterial inhibition rather than compound-induced toxicity to the host cell [1].

Mechanistic Studies on Drug Tolerance and Phenotypic Antibiotic Resistance

ML338 can be employed in biochemical and microbiological studies aimed at elucidating the molecular mechanisms underlying drug tolerance and phenotypic antibiotic resistance in Mtb [1]. Its action against a physiological state (nutrient-starved, non-replicating) rather than a specific target class makes it a unique tool for dissecting the pathways that enable Mtb to evade the bactericidal effects of standard chemotherapy [1].

Application
Selection Property
Validation Focus
Target identification in dormant Mtb
Selective dormancy-targeting probe
Dormancy-state model confirmation
In vitro dormancy model validation
Differential activity profile (non-replicating vs. replicating)
Non-replicating state calibration
Intracellular persistence studies
Low host-cell cytotoxicity context
Intracellular CFU reduction specificity
Drug tolerance mechanism studies
Phenotypic resistance probe
Pathway dissection in drug-tolerant state

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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